molecular formula C11H7FN4S B12995917 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B12995917
M. Wt: 246.27 g/mol
InChI Key: CLLJXNYHYIEGSP-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and a thiol group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired pyrazolo[3,4-d]pyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase domain, thereby blocking phosphorylation events critical for cell proliferation and survival .

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
  • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
  • 1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Uniqueness: 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to the presence of the fluorine atom on the phenyl ring, which can enhance its biological activity and metabolic stability. The fluorine atom can influence the compound’s lipophilicity, electronic properties, and ability to form hydrogen bonds, making it a more potent and selective inhibitor compared to its non-fluorinated analogs .

Properties

Molecular Formula

C11H7FN4S

Molecular Weight

246.27 g/mol

IUPAC Name

1-(3-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C11H7FN4S/c12-7-2-1-3-8(4-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)

InChI Key

CLLJXNYHYIEGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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